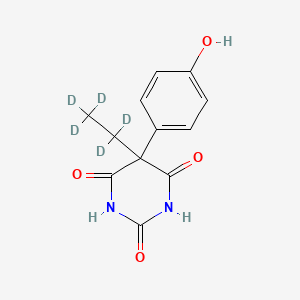

4-Hydroxy Phenobarbital-d5

Description

Significance of Deuterated Standards in Advancing Pharmacometabolomics and Drug Disposition Studies

Pharmacometabolomics, a field that aims to predict drug responses by analyzing metabolic profiles, heavily relies on the ability to accurately measure changes in endogenous and exogenous compounds. nih.gov Deuterated standards are crucial in this context for several reasons. They serve as ideal internal standards in analytical techniques like mass spectrometry, allowing for precise quantification of drug metabolites in biological samples such as blood and urine. clearsynth.comnih.gov This precision is paramount for establishing the pharmacokinetic profiles of drugs, understanding their absorption, distribution, metabolism, and excretion (ADME), and ultimately ensuring their safety and efficacy. nih.govacs.org

The use of deuterated standards helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, where other components in a biological sample can interfere with the measurement of the target analyte. clearsynth.com By introducing a known quantity of a deuterated standard that is chemically identical to the analyte of interest, researchers can normalize the data and obtain highly reliable and reproducible results. nih.gov This enhanced accuracy is critical for making informed decisions in drug development and for personalizing medicine based on an individual's metabolic response. nih.gov

Foundational Principles of Stable Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Stable isotope dilution mass spectrometry (SID-MS) is a reference method for quantitative analysis, renowned for its high precision and accuracy. researchgate.net The fundamental principle of SID-MS involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike") to a sample. epa.gov This "spiked" sample is then processed, and the ratio of the unlabeled (natural) analyte to the labeled spike is measured using a mass spectrometer. epa.gov

Because the labeled and unlabeled compounds are chemically identical, they behave in the same manner during extraction, chromatography, and ionization. aptochem.comuni-muenchen.de This co-elution and similar behavior ensure that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. epa.gov Consequently, the measured isotope ratio remains constant and can be used to accurately calculate the initial concentration of the analyte in the sample, independent of sample recovery. epa.gov This methodology provides the highest possible analytical specificity for quantitative determinations. nih.gov

Overview of Phenobarbital Metabolic Pathways: A Contextual Framework for 4-Hydroxy Phenobarbital Research

Phenobarbital, a long-acting barbiturate, is primarily metabolized in the liver. wikipedia.org The main metabolic pathway involves hydroxylation of the phenyl group to form p-hydroxyphenobarbital (4-hydroxyphenobarbital). bioline.org.brnih.govontosight.ai This reaction is catalyzed by cytochrome P450 enzymes, particularly isoforms like CYP2C9 and CYP2C19. wikipedia.orgbioline.org.br Following hydroxylation, the resulting 4-hydroxyphenobarbital can be further conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then readily excreted by the kidneys. bioline.org.br While phenobarbital itself is pharmacologically active, its hydroxylated metabolite is considered to be less active. nih.govontosight.ai Understanding this metabolic pathway is crucial for several reasons. It helps in comprehending the duration of action of phenobarbital, potential drug-drug interactions, and inter-individual variability in drug response. nih.govtandfonline.comtandfonline.com Research into 4-hydroxyphenobarbital and its deuterated analog, 4-Hydroxy Phenobarbital-d5, provides essential tools for accurately studying these metabolic processes.

Physicochemical and Analytical Characteristics of this compound

The analytical utility of this compound is intrinsically linked to its specific physicochemical properties. These properties ensure its suitability as an internal standard in sophisticated analytical methodologies.

| Property | Value |

| Chemical Formula | C12H7D5N2O4 |

| Molecular Weight | 253.27 g/mol (approx.) |

| Appearance | Typically an off-white to pale yellow solid. chemicalbook.com |

| Solubility | Slightly soluble in DMSO and methanol. chemicalbook.com |

| Isotopic Purity | High isotopic purity is essential to prevent interference with the non-labeled analyte. |

Note: The molecular weight is an approximation and can vary slightly based on the specific isotopic enrichment.

Role as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application in Chromatography

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), an ideal internal standard should have a retention time very close to that of the analyte. aptochem.com Due to its structural identity with the native 4-hydroxyphenobarbital, the deuterated standard co-elutes with the analyte. aptochem.com This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate quantification. clearsynth.com

Application in Mass Spectrometry

In mass spectrometry, the utility of this compound lies in its mass difference from the unlabeled analyte. The five deuterium atoms increase the mass of the molecule by approximately five mass units. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, even though they have identical chemical structures and chromatographic behavior. acanthusresearch.com This distinction is fundamental to the principle of stable isotope dilution, enabling precise and accurate quantification of 4-hydroxyphenobarbital in complex biological matrices. researchgate.netnih.gov The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative bioanalysis using LC-MS/MS. aptochem.com

Propriétés

IUPAC Name |

5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPXMKJNWPXDBP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662020 | |

| Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111342-31-5 | |

| Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What is the structural identification of 4-Hydroxy Phenobarbital-d5, and how is it confirmed experimentally?

Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The deuterium labeling pattern (e.g., positions on the aromatic ring or side chain) must be verified using isotopic distribution analysis in HRMS and deuterium-specific NMR shifts. For example, Phenobarbital-D5 variants with deuterium on the ring versus the side chain exhibit distinct spectral signatures .

Q. How is this compound synthesized, and what strategies ensure deuterium incorporation?

Synthesis typically involves isotopic exchange or precursor-directed biosynthesis. Deuterium labeling is achieved using deuterated reagents (e.g., D₂O or deuterium gas) under controlled reaction conditions. The choice of labeling method depends on the target position (ring vs. side chain), as seen in Phenobarbital-D5 standards, which are synthesized with specific deuterium configurations to avoid metabolic interference .

Q. What role does this compound serve as an internal standard in analytical workflows?

It is used as a stable isotopically labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify phenobarbital and its metabolites. Its deuterated structure minimizes matrix effects and co-elution interferences, improving precision in pharmacokinetic studies .

Advanced Research Questions

Q. How can discrepancies in deuterium labeling positions impact analytical results, and how are these resolved?

Deuterium placement (e.g., ring vs. side chain) affects fragmentation patterns in MS and retention times in chromatography. Researchers must validate reference materials using orthogonal techniques (e.g., NMR and MS/MS) to confirm labeling positions. For instance, Phenobarbital-D5 standards with differing deuterium configurations (CAS 72793-46-5 vs. 73738-05-3) require explicit verification to avoid quantification errors .

Q. What methodological considerations are critical when quantifying metabolites using deuterated internal standards like this compound?

Key considerations include:

- Ion suppression/enhancement: Assess matrix effects by comparing analyte response in spiked vs. neat samples.

- Deuterium isotope effects: Monitor for retention time shifts caused by isotopic substitution, which may require chromatographic method optimization.

- Cross-talk: Ensure no overlap between analyte and IS transitions in MS/MS detection .

Q. How can researchers validate analytical methods involving this compound in complex biological matrices?

Validation follows guidelines such as FDA Bioanalytical Method Validation, including:

- Linearity: Test over the expected concentration range (e.g., 1–1000 ng/mL).

- Recovery: Compare extraction efficiency in urine, plasma, or serum using deuterated vs. non-deuterated analogs.

- Stability: Evaluate short- and long-term stability under storage conditions relevant to the study design .

Q. What strategies resolve spectral interferences caused by deuterium isotope effects in high-throughput assays?

- Chromatographic separation: Optimize gradient elution to resolve co-eluting deuterated and non-deuterated species.

- Data processing: Use software algorithms to deconvolute overlapping peaks.

- Alternative labeling: Consider ¹³C or ¹⁵N labels if deuterium-induced shifts are problematic .

Data Contradictions and Mitigation

- CAS Number Ambiguities: Phenobarbital-D5 variants (e.g., ring- vs. side chain-labeled) have distinct CAS numbers (72793-46-5 vs. 73738-05-3). Researchers must cross-reference supplier certificates and analytical data to confirm isotopic integrity .

- Matrix Effects: Discrepancies in recovery rates across studies may arise from differences in sample preparation (e.g., protein precipitation vs. solid-phase extraction). Standardize protocols using published methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.